molecular formula C40H72ClN3O B12703679 1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride CAS No. 97337-80-9

1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride

Cat. No.: B12703679
CAS No.: 97337-80-9
M. Wt: 646.5 g/mol
InChI Key: UXEQJLXXCVSCDD-UHFFFAOYSA-N
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Description

EINECS 306-574-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

The preparation of EINECS 306-574-1 involves specific synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The synthesis of EINECS 306-574-1 often involves multi-step chemical reactions, starting from readily available precursors. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents are often used to facilitate the reactions.

    Industrial Production: Large-scale production of EINECS 306-574-1 involves optimized processes to maximize yield and minimize waste.

Chemical Reactions Analysis

EINECS 306-574-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: EINECS 306-574-1 can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

EINECS 306-574-1 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and behavior under different conditions.

    Biology: In biological research, EINECS 306-574-1 is used to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.

    Industry: EINECS 306-574-1 is used in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 306-574-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

EINECS 306-574-1 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    Cyclohexyl bromide: EINECS 203-622-2

    4-Bromoacetanilide: EINECS 203-154-9

    Phenyl benzoate: EINECS 202-293-2

Compared to these compounds, EINECS 306-574-1 exhibits unique properties and applications that make it valuable in various scientific and industrial fields .

Properties

CAS No.

97337-80-9

Molecular Formula

C40H72ClN3O

Molecular Weight

646.5 g/mol

IUPAC Name

N-[3-(1-benzyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]tetradecanamide;chloride

InChI

InChI=1S/C40H71N3O.ClH/c1-3-5-7-9-11-13-15-17-19-21-26-31-39-41-34-36-43(39,37-38-29-24-23-25-30-38)35-28-33-42-40(44)32-27-22-20-18-16-14-12-10-8-6-4-2;/h23-25,29-30H,3-22,26-28,31-37H2,1-2H3;1H

InChI Key

UXEQJLXXCVSCDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NCC[N+]1(CCCNC(=O)CCCCCCCCCCCCC)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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